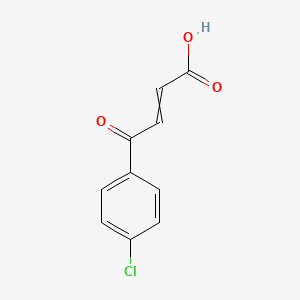
4-(4-Chlorophenyl)-4-oxobut-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Chlorophenyl)-4-oxobut-2-enoic acid: is an organic compound characterized by the presence of a chlorobenzoyl group attached to an acrylic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Chlorophenyl)-4-oxobut-2-enoic acid typically involves the reaction of 4-chlorobenzoyl chloride with acrylic acid under controlled conditions. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as distillation and crystallization, to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(4-Chlorophenyl)-4-oxobut-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atom in the chlorobenzoyl group can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products:
Oxidation: Formation of 4-chlorobenzoic acid or 4-chlorobenzophenone.
Reduction: Formation of 4-chlorobenzyl alcohol or 4-chlorotoluene.
Substitution: Formation of 4-aminobenzoyl acrylic acid or 4-thiobenzoyl acrylic acid.
Applications De Recherche Scientifique
Chemistry: 4-(4-Chlorophenyl)-4-oxobut-2-enoic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and polymers.
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It can act as an inhibitor or substrate for specific enzymes, providing insights into their mechanisms of action.
Medicine: The compound has potential applications in drug development. Its derivatives may exhibit pharmacological activities, such as anti-inflammatory or anticancer properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into coatings, adhesives, and resins to enhance their properties.
Mécanisme D'action
The mechanism of action of 4-(4-Chlorophenyl)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes by forming covalent bonds with their active sites, leading to a decrease in their catalytic efficiency.
Comparaison Avec Des Composés Similaires
4-Chlorobenzoic acid: Shares the chlorobenzoyl group but lacks the acrylic acid moiety.
3-(4-Chlorobenzoyl)-propionic acid: Similar structure but with a propionic acid moiety instead of acrylic acid.
4-Chlorobenzophenone: Contains the chlorobenzoyl group but lacks the carboxylic acid functionality.
Uniqueness: 4-(4-Chlorophenyl)-4-oxobut-2-enoic acid is unique due to the presence of both the chlorobenzoyl and acrylic acid groups. This combination imparts distinct chemical reactivity and potential applications compared to its analogs. The acrylic acid moiety allows for polymerization reactions, while the chlorobenzoyl group provides opportunities for further functionalization.
Propriétés
Formule moléculaire |
C10H7ClO3 |
|---|---|
Poids moléculaire |
210.61 g/mol |
Nom IUPAC |
4-(4-chlorophenyl)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C10H7ClO3/c11-8-3-1-7(2-4-8)9(12)5-6-10(13)14/h1-6H,(H,13,14) |
Clé InChI |
VQVQEUFKSRHRCT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)C=CC(=O)O)Cl |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














